molecular formula C18H21FN2O3S B4396995 N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No.: B4396995
M. Wt: 364.4 g/mol
InChI Key: MDWMLDVZPNSNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a glycinamide backbone substituted with ethyl, ethylphenyl, and fluorophenylsulfonyl groups, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The sulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and fluorophenylsulfonyl groups enhances its versatility in various applications.

Properties

IUPAC Name

2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-3-14-5-9-16(10-6-14)20-18(22)13-21(4-2)25(23,24)17-11-7-15(19)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWMLDVZPNSNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-ethyl-N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.